methyl 2-acetyl-2H-indazole-4-carboxylate
Overview
Description
“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1303890-10-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is “methyl 2-acetyl-2H-indazole-4-carboxylate” and its InChI code is 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “methyl 2-acetyl-2H-indazole-4-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The molecular structure of “methyl 2-acetyl-2H-indazole-4-carboxylate” can be represented by the InChI code 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a solid at ambient temperature . It has a molecular weight of 218.21 .
Scientific Research Applications
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Synthetic Chemistry
- 2H-indazoles are synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- The late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
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Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
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Phosphoinositide 3-Kinase δ Inhibitors
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Catalyst and Solvent-Free Reactions
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Cu2O-Mediated Cyclization
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Iodine-Mediated Intramolecular Aryl and sp3 C–H Amination
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Phosphoinositide 3-Kinase δ Inhibitors
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Catalyst and Solvent-Free Reactions
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Cu2O-Mediated Cyclization
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Iodine-Mediated Intramolecular Aryl and sp3 C–H Amination
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Medicinal Applications
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Late-Stage Functionalization
- The late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
Safety And Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of “methyl 2-acetyl-2H-indazole-4-carboxylate” and similar compounds may involve further exploration of their medicinal properties and the development of more efficient synthetic approaches .
properties
IUPAC Name |
methyl 2-acetylindazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQXRGXOTMQKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-acetyl-2H-indazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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